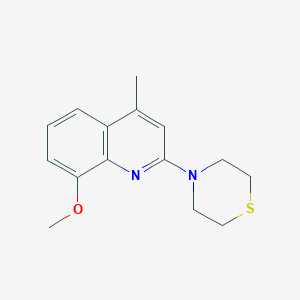
8-methoxy-4-methyl-2-(4-thiomorpholinyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methoxy-4-methyl-2-(4-thiomorpholinyl)quinoline, also known as 4-Methyl-N-(4-morpholinyl)-8-methoxyquinoline-2-carbothioamide (MMQ), is a quinoline derivative that has shown potential in various scientific research applications. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of MMQ is not fully understood, but studies have suggested that it may act through multiple pathways. MMQ has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and downregulating Bcl-2 expression. MMQ has also been shown to inhibit the production of reactive oxygen species and increase the expression of antioxidant enzymes, which may contribute to its neuroprotective effects. Additionally, MMQ has been shown to inhibit bacterial growth by disrupting bacterial cell membranes.
Biochemical and Physiological Effects
MMQ has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, neuroprotection against oxidative stress and glutamate-induced toxicity, and inhibition of bacterial growth. MMQ has also been shown to decrease the levels of inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
MMQ has several advantages for lab experiments, including its high yield and purity after synthesis, as well as its potent anticancer, neuroprotective, and antimicrobial activity. However, MMQ also has some limitations, including its low solubility in water, which may affect its bioavailability and limit its use in some experiments.
Orientations Futures
There are several future directions for MMQ research, including investigating its potential in combination therapy with other anticancer drugs, exploring its mechanism of action in more detail, and evaluating its efficacy in animal models of cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of MMQ and to evaluate its safety profile in vivo.
Conclusion
In conclusion, MMQ is a quinoline derivative that has shown potential in various scientific research applications, including cancer research, neuroprotection, and antimicrobial activity. MMQ has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of MMQ and its applications in various fields.
Méthodes De Synthèse
MMQ has been synthesized using various methods, including the reaction of 8-methoxy-4-methylquinoline-2-carbaldehyde with morpholine and thiourea in the presence of acetic acid and ethanol. Another method involves the reaction of 8-methoxy-4-methylquinoline-2-carbaldehyde with morpholine and ammonium thiocyanate in the presence of acetic acid and ethanol. Both methods have resulted in the synthesis of MMQ with high yields and purity.
Applications De Recherche Scientifique
MMQ has shown potential in various scientific research applications, including cancer research, neuroprotection, and antimicrobial activity. Studies have shown that MMQ has potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. MMQ has also been shown to have neuroprotective effects against oxidative stress and glutamate-induced toxicity in neuronal cells. Furthermore, MMQ has exhibited antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
4-(8-methoxy-4-methylquinolin-2-yl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-11-10-14(17-6-8-19-9-7-17)16-15-12(11)4-3-5-13(15)18-2/h3-5,10H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVSDHISMCBMOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

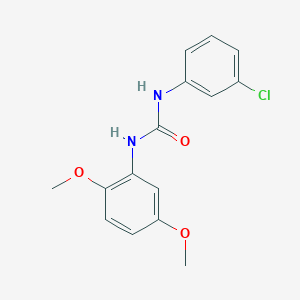
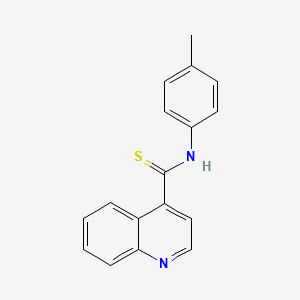
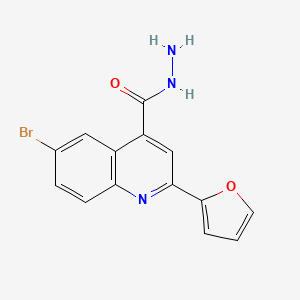
![N-(4-acetylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5711661.png)
![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5711665.png)
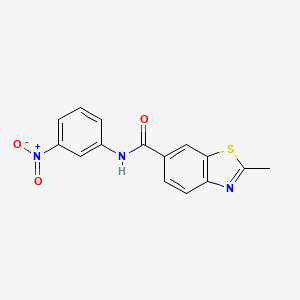
![3-ethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711670.png)
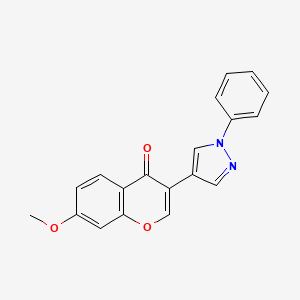

![N-[1-(4,4-dimethyl-2,6-dioxocyclohexyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]acetamide](/img/structure/B5711695.png)
![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5711699.png)
![3'-(cyclopentylideneamino)-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5711701.png)
![2-(1,3-dimethyl-1H-pyrazol-5-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5711707.png)
![4-(2-methyl-1H-imidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5711735.png)